molecular formula C17H16O3 B011907 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate CAS No. 91442-24-9

2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate

Cat. No. B011907
CAS RN: 91442-24-9
M. Wt: 268.31 g/mol
InChI Key: VAZQKPWSBFZARZ-UHFFFAOYSA-N
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Description

“2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” is a hypothetical compound that would be derived from the esterification of acrylic acid with a 2-([1,1’-Biphenyl]-2-yloxy)ethanol . Acrylates, such as ethyl acrylate, are commonly used in the production of polymers including resins, plastics, rubber, and denture material .


Synthesis Analysis

While specific synthesis methods for “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” are not available, it could potentially be synthesized through the esterification of acrylic acid with a 2-([1,1’-Biphenyl]-2-yloxy)ethanol . This is similar to the synthesis of ethyl acrylate, which is produced by acid-catalysed esterification of acrylic acid .


Molecular Structure Analysis

The molecular structure of “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” would consist of an acrylate group (a carbon double-bonded to an oxygen and single-bonded to another oxygen, which is then bonded to an ethyl group) and a biphenyl group (two benzene rings connected by a single bond) with an oxygen atom linking them .


Chemical Reactions Analysis

Acrylates, including “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate”, can undergo polymerization reactions, forming polymers with various physical and chemical properties . The properties of the resulting polymer can be modified by adjusting the ratios of other acrylates during synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” would depend on its structure. Acrylates generally have good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .

Scientific Research Applications

  • Polymerization of Acrylic Acid and Its Esters : It is used in the polymerization of acrylic acid and its esters. This is a crucial process in the production of polymers with specific properties (IARC Monographs, 1994).

  • Study of Exchange Reactions of Polymers : It is useful for studying exchange reactions of polymers with hydroxy and amino compounds. This research is essential for understanding the behavior of polymers in various environments (Khalil, 2006).

  • Thermal Stabilization of Polymers : A derivative, 2-(1-(2-hydroxy-3,5-di-tert-pentylphenyl)ethyl)-4,6-di-tert-pentylphenyl acrylate (GS), is effective in improving the thermal stability of polymers and preventing oxidative discoloration (Yachigo et al., 1993).

  • Adhesive Applications in Dentistry : It has applications in dentistry, specifically in self-etching, self-priming one-part adhesives that demonstrate high shear bond strengths on enamel and dentin (Klee & Lehmann, 2010).

  • Biomaterials and Wastewater Treatment : Polycations based on derivatives like 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate are used in diverse applications ranging from biomaterials to wastewater treatment (Ros et al., 2018).

  • Polymeric Sensors : A synthesized variant, 2-5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthioethyl acrylate, is used in dual pH and temperature responsive polymeric sensors (Eftekhari‐Sis & Ghahramani, 2015).

  • Acrylic Acid Recovery : It has potential applications in recovering acrylic acid from industrial wastewater, enhancing environmental protection and resource recovery (Ahmad et al., 2014).

  • Drug Delivery Systems : It is used in the preparation of drug delivery systems, particularly in the form of microspheres for controlled release of medication (Swamy et al., 2013).

  • Biomedical Applications : Certain derivatives like thermoresponsive polymers with pendent oligo(ethylene glycol) chains are being explored for biomedical applications, due to their biocompatibility and functional properties (Qiao et al., 2010).

Safety And Hazards

While specific safety and hazard data for “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” is not available, similar compounds such as ethyl acrylate are known to be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-phenylphenoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-17(18)20-13-12-19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZQKPWSBFZARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72009-86-0
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-([1,1′-biphenyl]-2-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72009-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601320423
Record name 2-(2-phenylphenoxy)ethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate

CAS RN

72009-86-0, 91442-24-9
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-phenylphenoxy)ethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-2-ol, ethoxylated, esters with acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Huang, H Dai, Y Hu, P Zhuang, Z Shi, Y Ma - Journal of the European …, 2021 - Elsevier
Digital light processing (DLP)-based ceramic stereolithography has recently been regarded as a promising method to produce bioceramic scaffolds because of its high processing …
Number of citations: 41 www.sciencedirect.com
M Liu, Y Wang, X Liu, Q Wei, C Bao… - … Biomaterials Science & …, 2023 - ACS Publications
In recent years, bioactive ceramic bone scaffolds have drawn remarkable attention as an alternative method for treating and repairing bone defects. Vat photopolymerization (VP) is a …
Number of citations: 2 pubs.acs.org

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